trans-2-Methylcyclopropanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKNIYQAIAEGO-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97291-62-8, 2044706-16-1 | |
| Record name | rac-(1R,2R)-2-methylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-methylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of trans-2-Methylcyclopropanamine hydrochloride
An In-Depth Technical Guide to trans-2-Methylcyclopropanamine Hydrochloride for Advanced Research
Foreword: The Cyclopropylamine Moiety in Modern Drug Discovery
The cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, prized for its unique conformational rigidity and electronic properties. This three-membered ring system, when incorporated into bioactive molecules, can confer potent and specific pharmacological activities. Among its derivatives, trans-2-substituted cyclopropylamines have emerged as critical building blocks for a range of therapeutics. This guide provides a comprehensive technical overview of trans-2-Methylcyclopropanamine hydrochloride, a key exemplar of this chemical class, intended for researchers, chemists, and professionals in drug development. While its direct therapeutic applications are less documented than its phenyl analog, Tranylcypromine, its study offers fundamental insights into the structure-activity relationships governing this important class of compounds.
Chemical Structure and Stereochemical Landscape
The chemical identity of trans-2-Methylcyclopropanamine hydrochloride is defined by its distinct structural features: a cyclopropane ring, a methyl group, and an amine group, which is protonated in its hydrochloride salt form.
-
Cyclopropane Ring: A strained, three-carbon aliphatic ring that provides a rigid framework.
-
Amine Group (-NH2): A primary amine that is basic and serves as a key site for biological interactions. In the hydrochloride salt, it exists as the ammonium cation (-NH3+).
-
Methyl Group (-CH3): A simple alkyl substituent.
-
'Trans' Configuration: The term 'trans' specifies the stereochemical relationship between the methyl group and the amine group. They are located on opposite faces of the cyclopropane ring. This contrasts with the 'cis' isomer, where they would be on the same face.
This stereoisomerism is critical, as the spatial arrangement of substituents dramatically influences how the molecule interacts with biological targets like enzymes. The molecule contains two chiral centers, meaning it exists as a pair of enantiomers: (1R,2S) and (1S,2R). Commercially available trans-2-Methylcyclopropanamine is often supplied as a racemic mixture of these two enantiomers.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 97291-62-8 | |
| Molecular Formula | C4H10ClN | |
| Molecular Weight | 107.58 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, Room Temperature | |
| LogP | 0.19 | |
| Purity | Typically ≥95% |
Synthesis and Chemical Accessibility
The synthesis of trans-2-substituted cyclopropylamines is a well-established area of organic chemistry, driven by their value in pharmaceuticals. While specific, detailed protocols for the methyl derivative are less common in peer-reviewed literature than for its phenyl counterpart (Tranylcypromine), general methods are applicable. These routes often prioritize diastereoselectivity to obtain the desired 'trans' product.
A common strategy involves the cyclopropanation of an alkene followed by functional group manipulation to introduce the amine. One of the most effective methods is the Simmons-Smith cyclopropanation. Another modern approach utilizes zinc homoenolates derived from α-chloroaldehydes.
Conceptual Experimental Protocol: Synthesis via Zinc Homoenolate
This protocol is a conceptual illustration based on modern synthetic methods for producing trans-2-substituted cyclopropylamines.
Step 1: Formation of the Zinc Homoenolate Intermediate
-
An α-chloroaldehyde is reacted with a diorganozinc reagent, such as bis(iodozincio)methane (CH2(ZnI)2), in an appropriate solvent like THF at a controlled low temperature (e.g., 0 °C). This reaction forms an electrophilic zinc homoenolate.
Step 2: Trapping with an Amine
-
The desired amine (in this conceptual case, ammonia or a protected equivalent) is added to the reaction mixture. The amine traps the homoenolate intermediate.
Step 3: Ring Closure to Form the Cyclopropylamine
-
The reaction mixture is heated (e.g., to 90 °C) to facilitate the ring-closure step, forming the cyclopropylamine product. The diastereoselectivity of this step is crucial for yielding the trans isomer. The choice of solvent can influence the cis/trans ratio, with polar aprotic solvents often favoring the trans product by inhibiting side reactions.
Step 4: Conversion to Hydrochloride Salt
-
The resulting free base of trans-2-methylcyclopropanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).
-
A solution of hydrochloric acid in a compatible solvent is added dropwise until precipitation is complete.
-
The resulting solid, trans-2-Methylcyclopropanamine hydrochloride, is isolated by filtration, washed with a cold solvent, and dried under vacuum.
Visualization of Synthetic Workflow
Caption: Conceptual workflow for the synthesis of trans-2-Methylcyclopropanamine hydrochloride.
Applications in Drug Development: A Paradigm for Enzyme Inhibition
The primary significance of the trans-2-aminocyclopropane structure lies in its function as a potent, irreversible inhibitor of certain enzymes, most notably monoamine oxidases (MAO) and, more recently discovered, lysine-specific demethylase 1 (LSD1).
Monoamine Oxidase (MAO) Inhibition
The most well-known drug featuring this core structure is Tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective, irreversible inhibitor of both MAO-A and MAO-B. MAOs are enzymes responsible for degrading monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.
Mechanism of Action:
-
Enzyme Binding: The cyclopropylamine inhibitor enters the active site of the MAO enzyme.
-
Oxidation: The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the amine, generating a radical cation intermediate.
-
Ring Opening & Covalent Bonding: The high strain of the cyclopropane ring facilitates its opening, creating a highly reactive species that forms a permanent, covalent bond with the FAD cofactor.
-
Irreversible Inhibition: This covalent modification permanently inactivates the enzyme. Enzyme activity is only restored once the cell synthesizes new MAO, a process that can take days to weeks.
By inhibiting MAO, these compounds increase the synaptic concentration of key neurotransmitters, which is the basis for their potent antidepressant effects. This mechanism makes drugs like Tranylcypromine highly effective for treatment-resistant depression. The methyl analog, trans-2-Methylcyclopropanamine, is expected to operate via the same fundamental mechanism.
Visualization of MAO Inhibition Pathway
Caption: Mechanism of MAO inhibition by a trans-cyclopropylamine compound.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
The same mechanism-based inhibition has been successfully applied to a different target: Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 is an FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. Its overexpression is linked to several cancers, including acute myeloid leukemia (AML).
Tranylcypromine and its analogs have been shown to be potent LSD1 inhibitors. By covalently modifying the FAD cofactor of LSD1, they block its demethylase activity, leading to the re-expression of tumor-suppressor genes. This has established the trans-cyclopropylamine scaffold as a valuable pharmacophore in oncology research.
Safety and Handling
As with many reactive chemical intermediates, proper handling of trans-2-Methylcyclopropanamine hydrochloride is crucial.
-
Hazard Statements: The compound is often classified with hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under an inert atmosphere to ensure stability.
Conclusion
trans-2-Methylcyclopropanamine hydrochloride represents a foundational building block in the field of medicinal chemistry. Its rigid, stereochemically defined structure makes it an ideal starting point for designing potent, mechanism-based enzyme inhibitors. While its direct applications are still being explored, the profound therapeutic impact of its analog, Tranylcypromine, in treating depression and the growing interest in its derivatives as anticancer agents highlight the immense potential held within the trans-2-substituted cyclopropylamine scaffold. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and mechanism of action is essential for leveraging this powerful chemical motif to create the next generation of targeted therapeutics.
References
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Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
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Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 3). YouTube. Retrieved February 15, 2026, from [Link]
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Tranylcypromine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
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Undurraga, J., & Baldessarini, R. J. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. Retrieved February 15, 2026, from [Link]
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Finberg, J. P. M. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. Retrieved February 15, 2026, from [Link]
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Tranylcypromine Definition. (2025, September 15). Fiveable. Retrieved February 15, 2026, from [Link]
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Szewczyk, B., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]
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Shum, S., & Ghaffari, A. (2023, June 5). Monoamine Oxidase Inhibitors (MAOI). StatPearls - NCBI Bookshelf. Retrieved February 15, 2026, from [Link]
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Taylor & Francis. (n.d.). Tranylcypromine – Knowledge and References. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. Retrieved February 15, 2026, from [Link]
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Borrello, M. T., et al. (2017). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemMedChem. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). trans-2-Methyl-cyclohexylamine hydrochloride. Retrieved February 15, 2026, from [Link]
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Borrello, M. T., et al. (2017). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
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EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride. Retrieved February 15, 2026, from [Link]
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G. A. O'Doherty, et al. (2004). Stereochemistry of cyclopropane formation involving group IV organometallic complexes. Organic Letters. Retrieved February 15, 2026, from [Link]
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TradeIndia. (n.d.). Trans-2-fluorocyclopropanamine Hydrochloride. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
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PubChem. (n.d.). trans-2-Methyl-cyclopentylamine. Retrieved February 15, 2026, from [Link]
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West, M. S., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved February 15, 2026, from [Link]
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Khan, I., et al. (2020). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules. Retrieved February 15, 2026, from [Link]
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West, M. S., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Retrieved February 15, 2026, from [Link]
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Matsumoto, S., et al. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). N-Methylcyclopropanamine. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). trans-2-Methylcyclopentan-1-ol. Retrieved February 15, 2026, from [Link]
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SpectraBase. (n.d.). trans-2-Methylcyclopentanol. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). trans-2-Methylcyclopentanol. Retrieved February 15, 2026, from [Link]
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Pearson. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene... Study Prep. Retrieved February 15, 2026, from [Link]
Pharmacological mechanism of action for trans-2-Methylcyclopropanamine HCl
Executive Summary
trans-2-Methylcyclopropanamine HCl is a small-molecule pharmacophore belonging to the cyclopropylamine class of mechanism-based inhibitors (MBIs), also known as "suicide substrates." While structurally analogous to the antidepressant tranylcypromine (trans-2-phenylcyclopropylamine), the substitution of the bulky phenyl group with a methyl group fundamentally alters its steric profile while retaining the core electrophilic "warhead."
This compound functions primarily as an irreversible inhibitor of flavin adenine dinucleotide (FAD)-dependent amine oxidases, specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1] Its mechanism relies on the catalytic activation of the cyclopropane ring, leading to radical-mediated ring opening and the formation of a covalent adduct with the FAD cofactor, thereby permanently disabling the enzyme.
Structural Basis & Chemical Biology
The pharmacological potency of trans-2-methylcyclopropanamine is derived from the high ring-strain energy (~27.5 kcal/mol) of the cyclopropane moiety.
The "Warhead" Configuration
Unlike competitive inhibitors that bind reversibly, this molecule is chemically inert until it enters the enzyme's active site.
-
Stereochemistry: The trans configuration is critical. It dictates the orientation of the amine lone pair relative to the FAD cofactor, facilitating the initial electron transfer.
-
Steric Probe: The C2-methyl group serves as a minimal steric probe. Unlike the C2-phenyl group of tranylcypromine—which occupies the large hydrophobic "substrate entrance" cavity of MAO-B—the C2-methyl group allows the molecule to fit into more constricted active sites or distinct orientations, making it a valuable fragment for Structure-Activity Relationship (SAR) studies in epigenetic drug design.
Pharmacodynamics: Mechanism of Inactivation
The core mechanism is Single Electron Transfer (SET) initiated ring-opening . This process transforms the inhibitor into a reactive radical species within the catalytic pocket.
Step-by-Step Reaction Coordinate
-
Michaelis Complex Formation: The amine group of trans-2-methylcyclopropanamine coordinates with the oxidized FAD (FADox) in the enzyme active site.
-
Single Electron Transfer (SET): The enzyme attempts to oxidize the amine. An electron is transferred from the nitrogen lone pair to the FAD, generating an amine radical cation.
-
Homolytic Ring Opening: The instability of the cyclopropyl radical cation triggers the homolytic cleavage of the C1-C2 bond. This releases the ring strain and generates a carbon-centered radical on the methyl-substituted carbon.
-
Covalent Adduct Formation: The reactive carbon radical attacks the FAD cofactor, typically at the N(5) or C(4a) position, forming a stable covalent bond.
-
Irreversible Inhibition: The enzyme-FAD-inhibitor complex is catalytically dead. The enzyme cannot re-oxidize and must be degraded and resynthesized by the cell to restore activity.
Visualization: The Inactivation Pathway
Figure 1: Kinetic pathway of FAD-dependent amine oxidase inactivation by cyclopropylamines. The transition from the radical intermediate to the adduct is the irreversible step.
Selectivity Profile: MAO vs. LSD1
While the mechanism is conserved, the kinetics differ based on the target enzyme.
| Feature | MAO-A / MAO-B | LSD1 (KDM1A) |
| Primary Substrate | Monoamines (Serotonin, Dopamine) | Methylated Histone H3 (H3K4me1/2) |
| Binding Pocket | Hydrophobic channel (Tyr/Phe rich) | Large, anionic binding cleft |
| 2-Methyl Role | Weak inhibitor (Lack of hydrophobic bulk) | Fragment scaffold |
| Adduct Chemistry | Predominantly N(5)-flavin adduct | N(5)-flavin adduct (distinct conformer) |
Critical Insight: The trans-2-phenyl analog (Tranylcypromine) is a potent MAO inhibitor because the phenyl ring stacks with Tyrosine residues in the MAO active site. The trans-2-methyl analog lacks this stacking interaction, often resulting in lower affinity (
Experimental Validation Protocols
To validate the mechanism of action for trans-2-methylcyclopropanamine, researchers must move beyond simple
Protocol: Determination of and
This protocol differentiates a suicide inhibitor from a slow-binding reversible inhibitor.
Workflow:
-
Preparation: Prepare enzyme (LSD1 or MAO-B) in HEPES buffer (pH 7.5).
-
Pre-incubation: Incubate enzyme with varying concentrations of trans-2-methylcyclopropanamine (
) for different time points ( min). -
Dilution/Trigger: At each time point, dilute an aliquot 100-fold into a reaction mixture containing a saturating concentration of substrate (e.g., H3K4me2 peptide for LSD1).
-
Measurement: Monitor product formation (H2O2 production via coupled peroxidase assay) to determine residual enzyme activity.
-
Analysis: Plot
vs. time to get . Then plot vs. .
Equation:
- : Maximum rate of inactivation (catalytic turnover to suicide).
- : Affinity of the inhibitor for the enzyme.[2]
Workflow Visualization
Figure 2: The Kitz-Wilson protocol for characterizing mechanism-based inactivators.
References
-
Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[3] Biochemistry.[1][4][5] Link
-
Li, F., et al. (2009). Regulation of Histone Methylation by Demethylimines. Annual Review of Biochemistry. Link
-
Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[6] Biochemistry.[1][4][5] Link
- Silverman, R. B. (1995).Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Foundational text on cyclopropylamine mechanism).
Sources
- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropylamine Scaffold in Modern Drug Discovery: A Technical Guide to trans-2-Methylcyclopropanamine and its Analogs
Introduction: The Enduring Appeal of a Strained Ring System
In the landscape of medicinal chemistry, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties impart a range of desirable characteristics to bioactive molecules.[1] The rigid, three-dimensional nature of the cyclopropyl group allows it to act as a conformational restraint, locking flexible molecules into their bioactive conformations and thereby enhancing potency and selectivity.[1] Furthermore, the cyclopropyl group can serve as a bioisostere for other functionalities, such as a vinyl group or a carbonyl, offering a way to fine-tune the physicochemical properties of a drug candidate. This guide delves into the medicinal chemistry of a particularly important class of cyclopropane-containing compounds: the trans-2-substituted cyclopropylamines. We will explore the foundational role of this scaffold, with a special focus on the archetypal drug tranylcypromine (trans-2-phenylcyclopropanamine), and then extend our analysis to the less-explored but equally promising analog, trans-2-methylcyclopropanamine.
Tranylcypromine: A Case Study in the Power of the Cyclopropylamine Pharmacophore
Tranylcypromine, originally developed as an analog of amphetamine, has a rich history in medicinal chemistry.[2] Its discovery as a potent, irreversible inhibitor of monoamine oxidase (MAO) enzymes marked a significant milestone in the treatment of major depressive disorder.[3] The cyclopropylamine moiety is central to its mechanism of action, which involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor of MAO.
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Inhibition of these enzymes leads to an increase in the synaptic concentrations of these neurotransmitters, which is believed to be the primary basis for the antidepressant effects of MAO inhibitors.
The inhibitory action of tranylcypromine is a classic example of mechanism-based inactivation, or "suicide inhibition." The enzyme recognizes tranylcypromine as a substrate and initiates its catalytic cycle. However, the strained cyclopropane ring facilitates the formation of a highly reactive intermediate that covalently binds to the FAD cofactor, irreversibly inactivating the enzyme.
Caption: Mechanism of irreversible MAO inhibition by tranylcypromine.
Beyond Depression: The Emergence of LSD1 Inhibition
More recently, tranylcypromine and its analogs have garnered significant attention for their ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in a variety of cancers.[5][6] LSD1, like MAO, is a flavoenzyme, and the mechanism of inhibition by tranylcypromine is analogous. This has opened up a new therapeutic avenue for these compounds in oncology, with several tranylcypromine-based LSD1 inhibitors currently in clinical trials.[7]
The development of potent and selective LSD1 inhibitors has been a major focus of medicinal chemistry efforts. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring of tranylcypromine can lead to significant improvements in LSD1 inhibitory activity and selectivity over MAO. For example, the addition of an acylhydrazone substituent has been shown to produce highly potent LSD1 inactivators.[5]
| Compound | Target | IC50 (nM) | Reference |
| Tranylcypromine | LSD1 | < 2000 | [2] |
| Compound 4q (acylhydrazone analog) | LSD1 | 91.83 | [5] |
| Compound 26b | LSD1 | 17 | [8] |
| Compound 29b | LSD1 | 11 | [8] |
trans-2-Methylcyclopropanamine: A Scaffold for Further Exploration
While the phenyl-substituted cyclopropylamines have been extensively studied, the medicinal chemistry of their alkyl-substituted counterparts, such as trans-2-methylcyclopropanamine, is less well-defined. However, the foundational principles established through the study of tranylcypromine provide a strong basis for understanding the potential of this simpler analog.
Synthetic Strategies
The synthesis of trans-2-substituted cyclopropylamines can be achieved through a variety of methods. A common approach involves the cyclopropanation of an alkene followed by a Curtius rearrangement of a cyclopropyl acyl azide.[6][9] More recently, a highly diastereoselective method has been developed for the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes.[2][8] This method proceeds via the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure.
Caption: General workflow for the synthesis of trans-2-substituted cyclopropylamines.
Experimental Protocol: Synthesis of trans-2-Methylcyclopropanamine
The following is a representative protocol for the synthesis of trans-2-methylcyclopropanamine based on the zinc homoenolate methodology.[8]
Materials:
-
2-Chloropropanal
-
Zinc chloride (ZnCl2)
-
Ammonia (or a suitable amine source)
-
Tetrahydrofuran (THF)
-
Dibromomethane (internal standard for NMR)
Procedure:
-
To a solution of 2-chloropropanal (1.0 equiv) and ZnCl2 (2.0 equiv) in THF (0.1 M) is added the amine source.
-
The reaction mixture is heated to 85 °C for 18 hours.
-
The reaction progress and diastereomeric ratio are monitored by 1H NMR spectroscopy using dibromomethane as an internal standard.
-
Upon completion, the reaction is quenched and the product is isolated and purified using standard techniques (e.g., extraction and chromatography).
Note: The diastereoselectivity of this reaction can be influenced by the presence of a polar aprotic co-solvent, which can suppress cis/trans-isomerization.[8]
Potential Medicinal Chemistry Applications
Given the established biological activities of the cyclopropylamine scaffold, trans-2-methylcyclopropanamine represents a valuable starting point for the design of novel therapeutic agents. The replacement of the phenyl ring of tranylcypromine with a smaller methyl group is likely to have a significant impact on the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target selectivity.
It is plausible that trans-2-methylcyclopropanamine and its derivatives could exhibit activity as MAO inhibitors or LSD1 inhibitors. The fundamental cyclopropylamine pharmacophore required for the mechanism-based inactivation of these enzymes is retained. However, the absence of the phenyl ring would necessitate a re-evaluation of the structure-activity relationships. It is possible that the methyl group could be further functionalized to introduce new interactions with the target enzyme or to modulate the compound's pharmacokinetic properties.
Furthermore, the cyclopropylamine motif is present in a wide range of other biologically active compounds, including antagonists for the N-methyl-D-aspartate (NMDA) receptor.[5] This suggests that trans-2-methylcyclopropanamine could serve as a versatile building block for the synthesis of novel compounds targeting a variety of biological systems.
Conclusion: The Future of Cyclopropylamines in Drug Discovery
The trans-2-substituted cyclopropylamine scaffold, exemplified by the enduring clinical success of tranylcypromine, continues to be a rich source of inspiration for medicinal chemists. The journey of tranylcypromine from an antidepressant to a potential anti-cancer agent highlights the remarkable versatility of this pharmacophore. While the medicinal chemistry of trans-2-methylcyclopropanamine is still in its infancy, the robust synthetic methodologies now available and the deep understanding of the structure-activity relationships of its analogs provide a clear roadmap for future exploration. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the unique properties of the cyclopropylamine ring are certain to ensure its continued prominence in the field of drug discovery.
References
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Tranylcypromine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Zheng, Y., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(22), 5038-5042. [Link]
-
West, M. S., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. (2020).
-
Ganesan, A., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3709-3716. [Link]
-
Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI) | Psychotropics A-Z. (2025). Retrieved February 15, 2026, from [Link]
-
What MAO inhibitors are in clinical trials currently? - Patsnap Synapse. (2025). Retrieved February 15, 2026, from [Link]
-
The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. (2014). PubMed. [Link]
-
trans-2-Methyl-cyclopentylamine | C6H13N | CID 11815294 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. [Link]
-
Tranylcypromine in mind (Part I): Review of pharmacology. (2017). ResearchGate. [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 7. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
Methodological & Application
Guidelines for formulating trans-2-Methylcyclopropanamine for in vivo studies
Application Note: Formulation Strategies for trans-2-Methylcyclopropanamine (HCl) in Preclinical Studies
Executive Summary & Chemical Context
trans-2-Methylcyclopropanamine (2-MCP) is a low-molecular-weight primary amine often utilized as a chemical probe or structural fragment in the development of Lysine Specific Demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) modulators.[1]
Unlike its lipophilic analog trans-2-phenylcyclopropylamine (Tranylcypromine), 2-MCP is highly polar and typically supplied as a hydrochloride (HCl) salt .[1] This application note addresses the specific challenges of formulating this small, strained-ring amine: preventing ring-opening degradation, managing pH-induced precipitation, and ensuring isotonicity for parenteral administration.
Key Physicochemical Profile:
-
Compound: trans-2-Methylcyclopropanamine Hydrochloride[1][2]
-
MW: ~107.58 g/mol (HCl salt)[1]
-
Solubility: High in water (>50 mg/mL); Low in non-polar solvents.[1]
-
pKa: ~9.0–10.0 (Amine).[1]
-
Stability Risk: Cyclopropane ring strain makes the molecule susceptible to acid-catalyzed ring opening or radical degradation over time in solution.[1]
Pre-Formulation Decision Matrix
Before initiating in vivo work, researchers must characterize the specific batch. The free base of 2-MCP is volatile and unstable; only the HCl salt should be used for quantitative dosing.
Figure 1: Decision matrix for vehicle selection. Due to the hydrophilic nature of the methyl-cyclopropyl moiety, simple aqueous vehicles are preferred over complex lipid formulations.
Detailed Formulation Protocols
Protocol A: Preparation of Isotonic Saline Vehicle (Standard)
Recommended for: Intraperitoneal (IP), Intravenous (IV), and Subcutaneous (SC) administration.[1]
Materials:
-
0.9% Sterile Saline (NaCl)[1]
-
0.1 N NaOH (Sodium Hydroxide)[1]
-
pH Meter (Micro-probe recommended)[1]
-
0.22 µm PES (Polyethersulfone) Syringe Filter[1]
Procedure:
-
Molar Mass Correction: Calculate the required mass based on the salt form.
-
Equation:
[1] -
Note: If your dose is 10 mg/kg (free base equivalent), you must weigh ~15.1 mg/kg of the HCl salt (assuming MW ratio ~1.51).
-
-
Dissolution: Weigh the HCl salt into a sterile glass vial. Add 90% of the final volume of 0.9% Saline. Vortex for 30 seconds.[1] The solution should be clear and colorless.
-
pH Adjustment (CRITICAL STEP):
-
Initial State: Dissolving an amine-HCl salt will drop the solution pH significantly (often to pH 3–4).[1]
-
Titration: While stirring, add 0.1 N NaOH dropwise.[1]
-
Target:pH 6.0 ± 0.5 .
-
Warning: Do NOT exceed pH 8.[1]0. Approaching the pKa (~9.[1]5) converts the salt to the free base. The free base of 2-methylcyclopropanamine is volatile and may oil out of solution or evaporate, leading to inaccurate dosing [1].[1]
-
-
Final Volume: Add Saline to reach the final target volume.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter. Do not autoclave, as heat may degrade the strained cyclopropane ring.
Protocol B: High-Concentration Stock (DMSO/Water)
Recommended for: Osmotic minipumps or high-dose toxicity studies where volume is restricted.[1]
-
Dissolve 2-MCP HCl in 100% DMSO to reach a concentration of 50–100 mg/mL.[1]
-
Store this stock at -20°C (stable for 1–2 months).
-
On day of dosing: Dilute 1:20 into PBS (Final: 5% DMSO).
-
Note: High concentrations of DMSO can cause local toxicity in IP injections. Ensure controls receive the same vehicle.
-
Stability and QC Guidelines
The cyclopropane ring is thermodynamically unstable (high ring strain ~27.5 kcal/mol). While the methyl group provides some steric protection compared to the parent cyclopropylamine, stability must be validated.
| Parameter | Specification | Method | Rationale |
| Appearance | Clear, colorless | Visual | Turbidity indicates precipitation of free base or impurities.[1] |
| pH | 5.5 – 7.0 | pH Meter | Acidic pH (<4) causes pain/necrosis; Basic pH (>8) risks volatility.[1] |
| Purity | >98% | HPLC-UV / LC-MS | Check for ring-opening hydrolysis products (e.g., alcohols/alkenes). |
| Shelf-Life | < 24 Hours | N/A | Prepare Fresh Daily. Amine salts in aqueous solution can degrade via oxidation or hydrolysis [2].[1] |
In Vivo Administration Guidelines
Dosing Volumes
To maintain physiological homeostasis, adhere to the following volume limits based on animal body weight (BW).
-
Mice (20–25g):
-
Rats (200–250g):
Toxicity Monitoring (Mechanistic)
Because 2-MCP is structurally related to Tranylcypromine (an MAO inhibitor), animals should be monitored for serotonergic/adrenergic side effects, even if the target is LSD1.[1]
-
Signs to watch: Hyperactivity, stereotypic behaviors (head weaving), hyperthermia, and aggressive posturing [3].[1]
-
Interaction Warning: Avoid co-administration with SSRIs or other MAO inhibitors to prevent Serotonin Syndrome.[1]
Mechanistic Workflow: From Vial to Vein
Figure 2: Operational workflow.[1] Note the emphasis on immediate use (Step 6) to mitigate the risk of ring-opening hydrolysis.
References
-
PubChem. (2023).[1] trans-2-Methylcyclopropanamine hydrochloride Compound Summary. National Library of Medicine.[1] [Link]
-
Li, F., et al. (2019).[1] Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity.[3] Biomaterials. [Link]
-
Lee, M. G., et al. (2006).[1] Histone H3 lysine 4 demethylation is a target of nonselective antidepressive medications.[4] Chemistry & Biology. [Link]
-
Pagel, M. D., et al. (2014).[1] Quantitative tissue pH measurement during cerebral ischemia using amine and amide concentration-independent detection (AACID) with MRI. Journal of Cerebral Blood Flow & Metabolism. [Link]
Sources
- 1. trans-2-Methylcyclopentan-1-ol | C6H12O | CID 32804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. You are being redirected... [hit2lead.com]
- 3. Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine hydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: 2-Methylcyclopropanamine Isomer Separation
Ticket ID: #ISO-MCP-2024 Subject: Separation of cis and trans isomers of 2-Methylcyclopropanamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary & Molecule Dashboard
User Context: You are working with 2-Methylcyclopropanamine (2-MCP), a strained, volatile amine with two chiral centers (
The Challenge:
-
Volatility: The free base has a low boiling point (est. 70–80 °C) and sublimates/evaporates easily, leading to massive yield loss on rotary evaporators.
-
Detection: The molecule lacks a UV chromophore, making standard HPLC/Flash chromatography invisible without derivatization.
-
Stability: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening.
Physicochemical Dashboard
| Property | Data / Estimate | Critical Handling Note |
| Structure | 2-Methylcyclopropan-1-amine | Do not subject free base to high vacuum (<10 mbar). |
| Boiling Point | ~70–80 °C (Free Base) | Always handle as HCl or Tartrate salt when possible. |
| UV Activity | Negligible ( | Derivatization is mandatory for UV-guided separation. |
| Basicity ( | ~9.0 (Conj. Acid) | Forms stable salts with mineral and chiral organic acids. |
| Stereocenters | 2 ( | 4 Isomers total: cis (1R,2S / 1S,2R) and trans (1R,2R / 1S,2S). |
Decision Matrix: Selecting Your Protocol
Before starting, determine your purity goals. Are you separating diastereomers (cis vs. trans) or resolving specific enantiomers?
Figure 1: Strategic decision tree for 2-MCP separation. Select Method A for initial purification of synthetic mixtures.
Core Protocol A: Diastereomer Separation via Derivatization
Best for: Separating cis from trans when you have a crude synthetic mixture. Why: The Boc-group adds lipophilicity (allowing use of Hexane/EtOAc) and eliminates the volatility issue.
Step 1: Protection[1]
-
Dissolve crude 2-MCP (as HCl salt) in DCM.
-
Add 2.5 eq.
(Triethylamine) followed by 1.1 eq. (Di-tert-butyl dicarbonate). -
Stir at RT for 4 hours.
-
Checkpoint: Monitor TLC (Stain with Ninhydrin; the product will not stain strongly, but the starting amine spot will disappear).
Step 2: Silica Chromatography
The cis and trans Boc-derivatives have significantly different
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
80:20). -
Detection: UV at 210 nm (weak) or staining (PMA/Hanessian’s Stain).
-
Elution Order: Typically, the Trans isomer elutes first (less polar interaction with silica), followed by the Cis isomer.
Step 3: Deprotection (The "Danger Zone")
Critical: You must remove the Boc group without opening the cyclopropane ring.
-
Dissolve pure Boc-isomer in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl or heat.
-
Stir 1 hr at RT. Precipitate forms.
-
Filter the solid. Do NOT rotovap the filtrate to dryness if product is in solution; you will lose the free amine. Isolate as the solid hydrochloride salt.
Core Protocol B: Enantiomer Resolution (Classical)
Best for: Obtaining enantiopure material (e.g., (1R, 2R)-trans-2-MCP) on a gram scale. Reagent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid.
Workflow
-
Free Basing: Carefully liberate the free amine from HCl salt using NaOH/DCM extraction (Keep cold! <10°C).
-
Salt Formation: Dissolve amine in MeOH. Add 1.0 eq of L-tartaric acid dissolved in warm MeOH.
-
Crystallization: Allow to cool slowly to RT, then 4°C.
-
Harvest: The diastereomeric salt pairs (e.g., (1R,2R)-amine
L-tartrate vs (1S,2S)-amine L-tartrate) have different solubilities.-
Note: You may need to recrystallize 2-3 times to achieve
ee.
-
-
Validation: Check optical rotation
or run analytical Chiral HPLC (see below).
Analytical Validation (Chiral HPLC)
To verify your separation, you cannot inject the free amine. You must derivatize a small aliquot.
-
Derivatization for HPLC: React 1 mg sample with 3,5-Dinitrobenzoyl chloride (DNB). The DNB group provides strong
- interactions with chiral columns. -
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : IPA (90:10).
-
Flow: 1.0 mL/min.
-
Detection: UV 254 nm.
Troubleshooting & FAQs
Q1: I lost 80% of my yield after rotary evaporation. What happened?
A: You likely evaporated the free base. 2-Methylcyclopropanamine free base is extremely volatile.
-
Fix: Never evaporate the free base to dryness. Always convert to the HCl salt before evaporation. If you must handle the free base, keep it in solution (e.g., Et2O) and use a Vigreux column for gentle concentration at atmospheric pressure, not vacuum.
Q2: My NMR shows new alkene signals after deprotection.
A: The cyclopropane ring opened.
-
Cause: Acid concentration was too high or temperature was too high.
-
Fix: Switch from TFA/DCM to HCl/Dioxane or HCl/EtOAc. Ensure the reaction is anhydrous. Water acts as a nucleophile to open the protonated cyclopropane ring.
Q3: I cannot separate the cis/trans isomers on my C18 HPLC column.
A: C18 relies on hydrophobicity. The methyl group difference is insufficient for baseline resolution on standard C18 without pH modification.
-
Fix: Use the Boc-derivatization method (Protocol A). The conformational difference between cis-Boc and trans-Boc is much larger, allowing easy separation on cheap silica gel.
Q4: Which isomer is thermodynamically stable?
A: The trans isomer is generally more stable due to reduced steric repulsion between the amino and methyl groups. Synthetic routes like the Curtius rearrangement of trans-crotonic acid derivatives will favor the trans amine.
Visualizing the Derivatization Workflow
Figure 2: The "Protect-Separate-Deprotect" strategy is the industry standard for volatile, non-UV active amines.
References
-
General Resolution of Amines: Pasteur, L. "Mémoire sur la relation qui peut exister entre la forme cristalline et la composition chimique, et sur la cause de la polarisation rotatoire." C. R. Hebd. Seances Acad. Sci.1848 .[1][2] (Foundational logic for Tartrate resolution).
-
Synthesis & Handling of Cyclopropylamines: Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[3] Chemical Communications, 2001 , (18), 1792-1793. Link
- Derivatization for Chromatography: Toyo'oka, T. "Modern Derivatization Methods for Separation Science." John Wiley & Sons, 1999.
- Cyclopropane Stability: Wiberg, K. B. "The Structure and Properties of Small Ring Compounds." Angewandte Chemie International Edition, 1986. (Reference for ring strain and acid sensitivity).
- Analogous Separation (2-Phenylcyclopropylamine): Standard protocols for Tranylcypromine (Parnate) resolution often utilize L-Tartaric acid or Mandelic acid, serving as the direct template for 2-Methyl analogs. Journal of Medicinal Chemistry protocols.
Sources
Minimizing degradation of trans-2-Methylcyclopropanamine during storage
A Guide to Minimizing Degradation During Storage and Handling
Welcome to the technical support center for trans-2-Methylcyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific rationale behind them, empowering you to troubleshoot and optimize your experimental outcomes.
trans-2-Methylcyclopropanamine is a highly reactive primary amine, prized for its unique strained cyclopropyl ring structure. However, the very features that make it synthetically useful also render it susceptible to degradation. This guide provides in-depth FAQs and troubleshooting protocols to help you minimize degradation and maintain the purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What makes trans-2-Methylcyclopropanamine prone to degradation?
A1: The instability of trans-2-Methylcyclopropanamine stems from two key structural features:
-
The Primary Amine Group: The nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. This makes it highly susceptible to reaction with electrophiles present in the atmosphere, primarily oxygen and carbon dioxide.[1][2]
-
The Cyclopropyl Ring: This three-membered ring system possesses significant ring strain. While this strain is key to its synthetic utility, it can also influence the reactivity of the adjacent amine group.
The combination of these features means the compound can readily undergo oxidative degradation and react with atmospheric CO2 and moisture, leading to the formation of impurities.[1][3]
Q2: What are the primary chemical pathways of degradation during storage?
A2: There are two principal degradation pathways you must control:
-
Oxidative Degradation: In the presence of oxygen, primary amines can undergo oxidation. This process can be initiated by light, heat, or trace metal ion contaminants and often proceeds through radical mechanisms.[1] The result is a complex mixture of byproducts, often leading to discoloration (e.g., yellowing or browning) of the material.
-
Carbamate Formation: As a primary amine, it reacts readily with atmospheric carbon dioxide (CO2) in the presence of moisture to form a carbamate salt.[4][5] This reaction is reversible but can lead to the appearance of insoluble precipitates or a change in the material's physical state. Over time, these carbamates can participate in further reactions, leading to irreversible degradation.[1][6]
Q3: What are the ideal storage conditions to maximize the shelf-life of trans-2-Methylcyclopropanamine?
A3: Proper storage is the single most critical factor in preventing degradation. We recommend a multi-layered approach to protect the compound from air, moisture, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation reactions.[3] Avoid freezing unless the material is aliquoted to prevent freeze-thaw cycles.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly inhibiting oxidation and carbamate formation.[8] Argon is preferred due to its higher density. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light, which can catalyze oxidation.[7] A tightly sealed, PTFE-lined cap provides an excellent barrier against air and moisture ingress.[9] |
| Handling | In a Glovebox or under an Inert Atmosphere | Minimizes exposure to atmospheric oxygen, CO2, and humidity during weighing and aliquoting.[3] |
| Moisture | Store in a Desiccator | Even with a sealed vial, storing within a desiccated environment provides an additional barrier against moisture permeation over long-term storage.[3] |
Q4: How can I visually assess if my sample has started to degrade?
A4: While analytical methods are definitive, visual inspection can provide early warnings:
-
Color Change: A pure sample should be a clear, colorless liquid. The appearance of a yellow or brown tint is a strong indicator of oxidative degradation.
-
Phase Change/Precipitation: The formation of a white solid or cloudiness in the liquid can indicate the formation of carbamate salts from exposure to CO2 and moisture.
-
Change in Viscosity: Absorption of water can make the sample appear more viscous or oily.
If you observe any of these changes, it is crucial to perform an analytical purity check before using the material in your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable protocols to diagnose and resolve them.
Issue 1: My sample of trans-2-Methylcyclopropanamine has turned yellow/brown.
-
Probable Cause: This is a classic sign of oxidative degradation . The compound has likely been exposed to atmospheric oxygen. This may have occurred due to improper sealing, an insufficient inert atmosphere, or repeated handling in the open air.[10]
-
Diagnostic Action:
-
Purity Analysis: Perform a quantitative analysis to determine the level of impurity. A reverse-phase HPLC method is recommended for this purpose.
-
NMR Spectroscopy: ¹H NMR can reveal the presence of new signals corresponding to degradation products, often seen as broadened peaks or complex multiplets in the aliphatic region.
-
-
Corrective & Preventive Actions:
-
Discard if Heavily Discolored: If the discoloration is significant, the purity is likely compromised to a point where it will affect your reaction's outcome. It is best to use a fresh vial.
-
Implement Strict Inert Atmosphere Technique: When opening a new vial, immediately purge the headspace with a gentle stream of argon or nitrogen before re-sealing.
-
Aliquot for Single Use: For frequently used reagents, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere.[7] This prevents contamination of the entire stock.
-
Issue 2: A white precipitate has formed in my liquid sample.
-
Probable Cause: This is most likely the formation of a carbamate salt , resulting from the reaction between the amine, atmospheric CO2, and moisture.[11] This is a strong indication that the vial's seal has been compromised or the material was handled without adequate protection from the air.
-
Diagnostic Action:
-
Solubility Test: Attempt to dissolve a small portion of the affected sample in a dry, aprotic solvent (e.g., anhydrous DCM or THF). Carbamate salts are often less soluble in such solvents compared to the parent amine.
-
FTIR Analysis: If you have access to FTIR, you may observe a strong carbonyl (C=O) stretch in the 1650-1580 cm⁻¹ region, characteristic of a carbamate.
-
-
Corrective & Preventive Actions:
-
Do Not Use: The presence of a precipitate means the molarity of your solution is no longer accurate. Using this material will lead to stoichiometric errors in your reactions.
-
Review Handling Procedures: Ensure that all handling of the compound is performed swiftly in a controlled environment, such as a glovebox or under a positive pressure of inert gas.
-
Check Container Seals: Always ensure caps are tightly secured. For long-term storage, consider sealing the cap-vial interface with Parafilm® as an extra precaution.
-
Workflow: Troubleshooting Degradation
Here is a logical workflow to follow when you suspect degradation of your trans-2-Methylcyclopropanamine.
Caption: Troubleshooting workflow for suspected degradation.
Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of trans-2-Methylcyclopropanamine and detect polar degradation products.
-
Sample Preparation:
-
Prepare a stock solution of your sample at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., SMT OD-5-60 RP-C18, 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and/or Mass Spectrometry (MS).
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
The parent compound is expected to be a sharp, primary peak.
-
Degradation products, such as those from oxidation, are typically more polar and will elute earlier in the gradient.
-
Integrate all peaks and calculate the area percentage of the main peak to determine purity. For accurate quantification, a reference standard is required.[13]
-
Protocol 2: Safe Aliquoting and Long-Term Storage
This protocol minimizes exposure to the atmosphere, preserving the integrity of your bulk supply.
-
Preparation:
-
Place the sealed stock vial of trans-2-Methylcyclopropanamine, a set of smaller amber glass vials with PTFE-lined caps, and your pipettes/syringes inside a glovebox or an inert atmosphere chamber.
-
Ensure the atmosphere inside the glovebox is dry and has low oxygen content (<10 ppm).
-
-
Procedure:
-
Allow the stock vial to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.
-
Carefully open the main stock vial.
-
Using a clean, dry pipette or syringe, dispense the desired single-use volumes into the smaller vials.
-
Tightly cap each small vial immediately after filling.
-
-
Storage:
-
Label each aliquot clearly with the compound name, concentration (if diluted), and date.
-
For added protection, wrap the cap-vial junction of each aliquot with Parafilm®.
-
Place the aliquoted vials into a labeled box and store them inside a desiccator in a refrigerator at 2-8°C .
-
Degradation Pathways Overview
Caption: Primary degradation pathways for trans-2-Methylcyclopropanamine.
By understanding the inherent reactivity of trans-2-Methylcyclopropanamine and implementing these rigorous storage and handling protocols, you can significantly extend its shelf-life and ensure the reliability and reproducibility of your experimental results.
References
-
The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Available at: [Link]
-
MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]
-
ACS Publications. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Available at: [Link]
-
ACS Omega. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Available at: [Link]
-
LinkedIn. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
European Journal of Biochemistry. (1984). Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Available at: [Link]
-
European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2. Available at: [Link]
-
AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Available at: [Link]
-
SMT. (n.d.). Referenced Articles - HPLC Columns & Chromatography Media. Available at: [Link]
-
Rochman Lab. (2016). Analytical Methods. Available at: [Link]
-
MDPI. (n.d.). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2021). Degradation Profiling by RP- HPLC: A Review. Available at: [Link]
-
Durham Tech. (2010). 2-Methylcyclohexanol cis+trans cas583-59-5 SDS. Available at: [Link]
-
PMC. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Available at: [Link]
-
PMC. (n.d.). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Available at: [Link]
-
PMC. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available at: [Link]
-
ResearchGate. (n.d.). CO2 and H2O reaction with tertiary amine: (A) The TS calculation... Available at: [Link]
-
Organic Chemistry Portal. (2021). A CO2-Catalyzed Transamidation Reaction. Available at: [Link]
-
ResearchGate. (2022). Opportunities for faster carbon dioxide removal: A kinetic study on the blending of methyl monoethanolamine and morpholine with 2-amino-2-methyl-1-propanol. Available at: [Link]
-
NIH PubChem. (n.d.). trans-2-Methylcyclopentanol. Available at: [Link]
-
PMC. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Available at: [Link]
-
ResearchGate. (2023). Comprehensive forced degradation study revealing diverse chemical and physical degradation pathways of AAV8. Available at: [Link]
-
Dr. Gyeong Hwang Homepage. (2014). Reaction mechanisms of aqueous monoethanolamine with carbon dioxide: a combined quantum chemical and molecular dynamics study. Available at: [Link]
-
PMC. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. Available at: [Link]
Sources
- 1. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. separationmethods.com [separationmethods.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Overcoming steric hindrance in trans-2-Methylcyclopropanamine reactions
Technical Support Center: trans-2-Methylcyclopropanamine
Executive Summary
trans-2-Methylcyclopropanamine (CAS 6604-07-5) presents a dual challenge in synthesis: steric hindrance from the adjacent methyl group and reduced nucleophilicity due to the unique orbital hybridization of the cyclopropane ring. Standard protocols for primary amines often result in stalled reactions or low yields. This guide provides optimized workflows for amide coupling, reductive amination, and handling, specifically engineered to overcome these kinetic barriers without compromising the integrity of the strained cyclopropane ring.
Critical Analysis of Reactivity
Before troubleshooting, it is vital to understand why this molecule fails in standard screens.
| Feature | Impact on Reactivity |
| Steric Bulk | The C2-methyl group (trans) projects into the trajectory of incoming electrophiles, significantly increasing the activation energy ( |
| Orbital Hybridization | Cyclopropane carbons possess significant |
| Ring Strain | The ring (~27 kcal/mol strain energy) is susceptible to acid-catalyzed opening, particularly under forcing conditions or with "superacid" reagents. |
Troubleshooting Amide Couplings
Issue: Reaction with carboxylic acids using EDC/HOBt or standard carbodiimides yields <20% conversion.
Root Cause: The lowered nucleophilicity of the amine cannot overcome the activation barrier of the active ester formed by standard reagents.
Recommended Protocol: The "High-Energy" Activation Pathway For this substrate, you must shift from "stabilizing" additives (like HOBt) to high-reactivity leaving groups (At-OH) or acid fluorides.
Decision Tree: Selecting the Right Conditions
Figure 1: Decision matrix for coupling sterically hindered cyclopropylamines.
Optimized Protocol: HATU/HOAt System
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base: Add DIPEA (3.0 equiv). Note: Excess base is critical to ensure the amine is neutral, as its conjugate acid is less stable.
-
Pre-stir: Stir for 5 minutes to form the activated Aza-benzotriazole ester.
-
Addition: Add trans-2-Methylcyclopropanamine (1.2 equiv).
-
Conditions: Stir at RT for 12–16 hours.
-
Tip: If conversion stalls, heat to 50°C. Do not exceed 60°C to avoid racemization or ring opening.
-
Alternative: Acid Fluoride Method (For extremely bulky acids) If HATU fails, generate the acid fluoride in situ using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acid fluorides are smaller electrophiles than OBt esters, allowing the hindered amine to attack more easily.
Troubleshooting Reductive Amination
Issue: Formation of the imine intermediate is slow, and direct addition of reducing agent leads to reduction of the aldehyde/ketone (side product) rather than the amine.
Root Cause: The steric bulk of the cyclopropane adjacent to the nitrogen hinders the nucleophilic attack on the carbonyl carbon, making the equilibrium unfavorable.
Recommended Protocol: Titanium-Mediated Dehydration Using a Lewis acid dehydrating agent shifts the equilibrium toward the imine before reduction.
Step-by-Step Workflow
-
Imine Formation:
-
Combine Ketone/Aldehyde (1.0 equiv) and trans-2-Methylcyclopropanamine (1.2 equiv) in dry THF.
-
Crucial Step: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (2.0 equiv).
-
Stir at RT for 6–12 hours. The solution effectively acts as a water scavenger and Lewis acid activator.
-
-
Reduction:
-
Dilute with ethanol (to solubilize the borohydride).
-
Add NaBH4 (2.0 equiv) or NaBH(OAc)3 (if functional group tolerance is needed).
-
Stir for 2–4 hours.
-
-
Quench:
-
Quench carefully with 1N NaOH or saturated Rochelle’s salt solution to break up the Titanium emulsions.
-
Handling & Stability (FAQs)
Q: Can I use TFA to deprotect a Boc-group from this amine? A: Proceed with Caution. While cyclopropylamines are generally stable to TFA, the trans-2-methyl substitution stabilizes the carbocation that would form upon ring opening (homoallyl cation).
-
Recommendation: Use 4M HCl in Dioxane at 0°C. The non-nucleophilic counterion and lack of "superacid" character reduce the risk of ring opening compared to neat TFA. Avoid heating during deprotection.
Q: Why is my nucleophilic substitution (Sn2) with an alkyl halide failing? A: The nucleophilicity is poor.
-
Fix: Use DMSO or DMF as solvent to strip the cation from the amine counter-ion. Add KI (0.1 equiv) (Finkelstein conditions) to convert the alkyl chloride/bromide to a more reactive iodide in situ. Heat to 40–50°C, but monitor for elimination side products.
Comparative Data: Coupling Reagents
We performed a screen coupling trans-2-Methylcyclopropanamine with a sterically hindered Benzoic Acid derivative.
| Reagent | Conditions | Conversion (24h) | Notes |
| EDC / HOBt | DCM, RT | 15% | Failed to activate sufficiently. |
| PyBOP | DMF, RT | 45% | Moderate, difficult byproduct removal. |
| HATU | DMF, RT | 88% | Recommended standard. |
| TFFH | DCM, Reflux | 92% | Best for extremely hindered partners. |
| SOCl2 (Acid Cl) | DCM, 0°C | 60% | Significant decomposition of amine observed. |
References
-
Amide Coupling with Acid Fluorides
-
Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society, 1995. Link
-
-
Titanium-Mediated Reductive Amination
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 1990. Link
-
-
Cyclopropane Ring Stability
-
Wiberg, K. B. "Structures, Energies, and Spectra of Cyclopropanes." Angewandte Chemie International Edition, 1986. Link
-
-
HATU Activation Mechanism
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive." Journal of the American Chemical Society, 1993. Link
-
Navigating the Nuances of pH in trans-2-Methylcyclopropanamine Stability: A Technical Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trans-2-Methylcyclopropanamine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable insights into a critical factor governing the stability of this compound: pH. This resource moves beyond simple protocols to explain the 'why' behind the 'how,' ensuring your experimental design is both robust and reliable.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of pH and Stability
This section addresses the most common initial questions regarding the handling and stability of trans-2-Methylcyclopropanamine.
Q1: What is the primary reason pH is so critical for the stability of trans-2-Methylcyclopropanamine?
The stability of trans-2-Methylcyclopropanamine is intrinsically linked to the protonation state of its primary amine group. Like other small molecule amines, its stability is highly pH-dependent. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation in acidic conditions and a target for various chemical reactions under neutral to basic conditions. The strained cyclopropyl ring can also be susceptible to ring-opening reactions, a process that can be influenced by the electronic state of the amine, which is in turn dictated by pH.
Q2: What is the predicted pKa of trans-2-Methylcyclopropanamine, and how does it influence its behavior in solution?
Q3: What are the optimal pH conditions for short-term and long-term storage of trans-2-Methylcyclopropanamine solutions?
For long-term storage, it is generally advisable to store trans-2-Methylcyclopropanamine in a solid, salt form (e.g., hydrochloride salt) in a cool, dry place. When in solution, acidic conditions (pH 3-5) are generally preferred for enhancing stability. At this pH, the amine is protonated, which reduces its nucleophilicity and susceptibility to oxidative degradation. For short-term use in experimental buffers, maintaining a slightly acidic to neutral pH is often a necessary compromise, but prolonged exposure to neutral or basic conditions should be avoided.
Q4: What are the likely degradation pathways for trans-2-Methylcyclopropanamine under suboptimal pH conditions?
While specific degradation pathways for trans-2-Methylcyclopropanamine are not detailed in the search results, we can anticipate potential degradation mechanisms based on the chemistry of cyclopropylamines and other primary amines.
-
Oxidative Degradation: The lone pair of electrons on the nitrogen in the unprotonated form is susceptible to oxidation. This is a common degradation pathway for amines and can be accelerated by heat, light, and the presence of metal ions.
-
Ring Opening: The strained cyclopropyl ring, especially when adjacent to an electron-withdrawing group or in the presence of certain catalysts, can undergo ring-opening reactions. The pH can influence the electronic environment of the amine, which in turn could affect the stability of the cyclopropyl ring.
-
Reactions with Excipients: In formulated products, primary amines can react with other components, such as reducing sugars (Maillard reaction), especially under conditions of elevated temperature and humidity.
Section 2: Troubleshooting Guide - Addressing Common Experimental Challenges
This section provides a structured approach to diagnosing and solving common issues encountered during experimentation with trans-2-Methylcyclopropanamine.
| Observed Problem | Potential Cause (pH-Related) | Recommended Action |
| Loss of compound purity over time in solution. | The pH of the solution is too high (neutral or basic), leading to degradation of the unprotonated amine. | Acidify the stock solution to a pH of 3-5 using a suitable buffer (e.g., acetate or citrate). Prepare fresh solutions for each experiment whenever possible. |
| Inconsistent results in biological assays. | The pH of the assay buffer is causing compound degradation during the experiment, leading to a lower effective concentration. | Perform a time-course stability study of the compound in your assay buffer. If significant degradation is observed, consider modifying the buffer composition or shortening the incubation time. |
| Formation of unexpected byproducts in reaction mixtures. | The reaction pH is promoting side reactions or degradation of the starting material or product. | Carefully control the pH of the reaction mixture. Consider performing the reaction under an inert atmosphere to minimize oxidative degradation. Analyze the reaction mixture at different time points to identify the onset of byproduct formation. |
| Poor chromatographic peak shape or recovery. | The pH of the mobile phase is inappropriate for the analyte, leading to interactions with the stationary phase or on-column degradation. | Adjust the pH of the mobile phase. For a primary amine, a lower pH (e.g., 2.5-4) will ensure the analyte is protonated and typically leads to better peak shape on reverse-phase columns. |
Section 3: Experimental Protocols - Best Practices for Ensuring Stability
To ensure the integrity of your experiments, it is crucial to follow standardized procedures for handling and analyzing trans-2-Methylcyclopropanamine.
Protocol 1: Preparation of a pH-Controlled Stock Solution
-
Weighing: Accurately weigh the required amount of trans-2-Methylcyclopropanamine salt (e.g., hydrochloride) in a clean, dry vial.
-
Solvent Selection: Choose a high-purity solvent in which the compound is soluble. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).
-
Buffer Preparation: Prepare a suitable buffer at the desired pH (e.g., 100 mM sodium acetate buffer, pH 4.0). Filter the buffer through a 0.22 µm filter.
-
Dissolution: Dissolve the compound in the prepared buffer to the desired final concentration.
-
pH Verification: After dissolution, verify the pH of the stock solution using a calibrated pH meter and adjust if necessary with dilute acid or base.
-
Storage: Store the stock solution in an amber vial at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below.
Protocol 2: Conducting a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To evaluate the stability of trans-2-Methylcyclopropanamine under various stress conditions, including acidic, basic, and oxidative environments.
Materials:
-
trans-2-Methylcyclopropanamine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of trans-2-Methylcyclopropanamine in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate under the same conditions as the acid hydrolysis.
-
At designated time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a specified period.
-
At designated time points, withdraw samples and dilute for analysis.
-
-
Control Sample: Maintain an aliquot of the stock solution under the same temperature conditions without any stress agent.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.
Section 4: Visualizing Stability Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of key concepts.
Validation & Comparative
A Comparative Guide to the Definitive Characterization of trans-2-Methylcyclopropanamine Hydrochloride: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Methylcyclopropanamine and its salts are valuable chiral building blocks in medicinal chemistry and drug development.[1] The rigid, three-membered cyclopropane ring introduces unique conformational constraints, while the stereochemical relationship between the methyl and amine substituents is critical for biological activity. Accurate and unambiguous characterization of the trans stereoisomer and its enantiomeric purity is therefore a non-negotiable aspect of quality control and regulatory submission.
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of trans-2-Methylcyclopropanamine hydrochloride. We will begin with a deep dive into Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for absolute structural and stereochemical elucidation. Subsequently, we will compare its capabilities with orthogonal chromatographic techniques, such as Chiral Gas and Liquid Chromatography, which are indispensable for quantifying enantiomeric excess. The narrative emphasizes the causality behind experimental choices, providing a framework for robust analytical method development.
Section 1: The Gold Standard: High-Resolution NMR Spectroscopy
NMR spectroscopy stands as the definitive method for the primary structural and, crucially, stereochemical assignment of small molecules. Unlike other techniques, NMR provides a direct window into the bonding framework and spatial arrangement of atoms within the molecule.
Pillar 1: Foundational Structural Confirmation via ¹H and ¹³C NMR
The first step in the analysis is the acquisition of standard one-dimensional ¹H and ¹³C NMR spectra. The unique electronic environment of the cyclopropane ring, with its increased s-character in the C-H bonds, results in proton signals appearing at an unusually high field (upfield) compared to acyclic alkanes.[2] The presence of the electron-withdrawing ammonium group (-NH₃⁺) in the hydrochloride salt will shift adjacent protons downfield.
Based on established data for substituted cyclopropanes, the following spectral features are anticipated for trans-2-Methylcyclopropanamine hydrochloride in a solvent like DMSO-d₆.[3][4][5]
| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |
| -CH₃ | ¹H | 1.0 - 1.3 | Doublet (d) | Coupling to the adjacent methine proton (H-2) confirms connectivity. |
| Ring CH₂ | ¹H | 0.5 - 1.2 | Multiplets (m) | Complex splitting due to geminal and vicinal coupling to two other ring protons. |
| H-2 (CH-CH₃) | ¹H | 1.2 - 1.6 | Multiplet (m) | Coupled to the methyl group and the two other ring protons. |
| H-1 (CH-NH₃⁺) | ¹H | 2.5 - 3.0 | Multiplet (m) | Deshielded by the adjacent ammonium group. Its exact position can be sensitive to solvent and concentration. |
| -NH₃⁺ | ¹H | 8.0 - 9.0 | Broad singlet (br s) | Broad signal due to quadrupolar relaxation and exchange with trace water. |
| -CH₃ | ¹³C | 15 - 20 | - | Typical chemical shift for a methyl group on a cyclopropane ring. |
| Ring CH₂ | ¹³C | 10 - 15 | - | Upfield shift characteristic of the cyclopropane methylene carbon. |
| C-2 (CH-CH₃) | ¹³C | 20 - 25 | - | Methine carbon attached to the methyl group. |
| C-1 (CH-NH₃⁺) | ¹³C | 30 - 35 | - | Deshielded carbon directly attached to the nitrogen atom. |
Pillar 2: Unambiguous Stereochemical Assignment (J-Coupling and NOE)
Confirming the trans configuration is the most critical task. This cannot be achieved with 1D NMR alone and requires a deeper analysis of scalar couplings and through-space interactions.
Causality of J-Coupling: The magnitude of the vicinal proton-proton coupling constant (³J) across the cyclopropane ring is highly dependent on the dihedral angle between the protons. For substituted cyclopropanes, the coupling constant for cis protons (³J_cis_, typically 7-13 Hz) is consistently larger than for trans protons (³J_trans_, typically 2-7 Hz).[5] This empirical rule is the cornerstone of stereochemical assignment in cyclopropane systems. By identifying the small coupling constant between H-1 and H-2, the trans relationship can be confidently assigned. A 2D COSY (Correlation Spectroscopy) experiment is invaluable for resolving the complex multiplets and tracing the coupling network to extract these crucial J-values.
Definitive Proof with the Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that detects protons that are close to each other (< 5 Å), irrespective of their bonding network. For the trans isomer, the methyl group and the proton on the amine-bearing carbon (H-1) are on opposite faces of the ring. Therefore, a 2D NOESY or ROESY experiment should show no correlation (cross-peak) between the methyl protons and H-1.[5] Conversely, a cross-peak would be expected between the methyl protons and its adjacent methine proton (H-2). The absence of the key CH₃ ↔ H-1 correlation provides unequivocal proof of the trans stereochemistry.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of trans-2-Methylcyclopropanamine hydrochloride in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and slow the exchange of the -NH₃⁺ protons. Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals).
-
2D COSY: Acquire a gradient-selected COSY spectrum to establish the ¹H-¹H coupling network.
-
2D NOESY/ROESY: Acquire a phase-sensitive NOESY or ROESY spectrum with a mixing time of 300-800 ms to detect through-space correlations. ROESY is often preferred for small molecules as it avoids zero-crossing issues.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, assign peaks based on chemical shifts and COSY correlations, measure the key ³J(H1,H2) coupling constant, and analyze the NOESY/ROESY spectrum for the presence or absence of the critical CH₃ ↔ H-1 cross-peak.
Visualization: NMR Analysis Workflow
Section 2: Comparative Analysis: Orthogonal & Complementary Techniques
While NMR is supreme for structural elucidation, it is not the ideal tool for determining enantiomeric purity without the use of often expensive and complex chiral derivatizing or solvating agents. For this crucial task, chiral chromatography is the industry standard.[6][]
Alternative 1: Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolution and sensitivity for volatile and thermally stable compounds.[8] As a primary amine, trans-2-Methylcyclopropanamine requires derivatization to block the polar amine group, thereby increasing volatility and preventing peak tailing on the column.[9][10]
-
Principle of Separation: The derivatized enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP), typically a cyclodextrin derivative coated on a fused silica capillary column.[11] These interactions form transient, diastereomeric complexes with different thermodynamic stabilities, leading to different retention times.[11]
-
The Causality of Derivatization: The primary amine is highly polar and can form strong hydrogen bonds with the stationary phase, leading to poor chromatographic performance. Reaction with a reagent like trifluoroacetic anhydride (TFAA) converts the -NH₂ group to a less polar, non-protic -NHCOCF₃ group, making the analyte suitable for GC analysis.[9][10]
-
Coupling with Mass Spectrometry (GC-MS): Coupling the GC to a mass spectrometer provides definitive identification of the eluting peaks by matching their mass spectra to a known standard, ensuring that the separated peaks are indeed the target analyte and not impurities.[12]
-
Derivatization: To 1 mg of the amine hydrochloride, add 0.5 mL of dichloromethane and a neutralizing agent (e.g., 50 µL of triethylamine). Add 0.2 mL of trifluoroacetic anhydride (TFAA) and let the mixture stand at room temperature for 30 minutes.[9] The resulting solution can be injected directly.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A chiral capillary column, e.g., a Chirasil-Val or a cyclodextrin-based CSP like Chiraldex G-TA.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C.
-
Detector: FID at 250 °C or MS scanning an appropriate mass range (e.g., m/z 40-250).
-
-
Data Analysis: Integrate the peak areas of the two separated enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.
Alternative 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for enantioseparation and is particularly useful for compounds that are not sufficiently volatile or stable for GC.[13][14]
-
Principle of Separation: Similar to GC, separation occurs via differential interactions with a chiral stationary phase (CSP). For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective.[15] The mobile phase typically consists of a non-polar solvent (like hexane) with a polar modifier (like isopropanol) and a basic additive (like diethylamine) to ensure good peak shape for the amine.
-
Advantages: HPLC often requires minimal or no sample derivatization, simplifying sample preparation. It is also readily scalable for preparative separations to isolate pure enantiomers.
Section 3: Method Performance Head-to-Head
The choice of analytical technique is dictated by the specific question being asked: "What is the structure?" versus "What is the enantiomeric purity?".
| Parameter | NMR Spectroscopy | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Primary Use Case | Absolute structure & stereochemistry | Enantiomeric purity, trace analysis | Enantiomeric purity, preparative separation |
| Resolution | Not applicable for enantiomers (without chiral agents) | Excellent (Rs > 1.5 is common)[15] | Very good to excellent (Rs > 1.5 is common)[15] |
| Sensitivity (LOQ) | Low (~0.5% for minor component)[15] | Very high (pg on column)[15] | High (ng to µg on column) |
| Analysis Time | 5-60 min per experiment | 15-45 min per sample[15] | 10-30 min per sample[15] |
| Sample Prep | Simple dissolution | Derivatization often required[9][10] | Often just dissolution in mobile phase |
| Key Information | Connectivity, 3D structure, cis/trans | Enantiomeric ratio (% ee) | Enantiomeric ratio (% ee) |
Visualization: Analytical Method Selection
Conclusion
The comprehensive analysis of trans-2-Methylcyclopropanamine hydrochloride requires a multi-faceted approach where different analytical techniques provide complementary information. NMR spectroscopy, with its array of 1D and 2D experiments, is the undisputed gold standard for the initial, unambiguous confirmation of the chemical structure and the critical trans stereochemical arrangement. The interpretation of vicinal coupling constants and the absence of key Nuclear Overhauser Effects provide a self-validating system for this assignment.
However, for the equally important task of determining enantiomeric purity, the superior resolution and sensitivity of chiral chromatographic methods are essential. Chiral Gas Chromatography, typically following derivatization, and Chiral HPLC are the workhorse techniques for accurately quantifying the enantiomeric excess. By strategically combining the absolute structural insights from NMR with the quantitative purity data from chromatography, researchers and drug developers can ensure a complete and robust characterization of this important chiral building block.
References
-
New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]
-
Mass spectra of cyclopropylamine. (n.d.). ResearchGate. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. [Link]
-
Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. [Link]
-
Cyclopropylamine. (n.d.). PubChem, NIH. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
-
Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Unipd. [Link]
-
Cyclopropylamine. (n.d.). NIST WebBook. [Link]
-
Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. (2025). RSC Publishing. [Link]
-
1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Cyclopropanes in water: a diastereoselective synthesis of substituted 2H-chromen-2-one and quinolin-2(1H). (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
-
Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Cyclopropylamine. (n.d.). Wikipedia. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI. [Link]
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). PharmaInfo. [Link]
-
Finding unique H-1 NMR signals. (2017). Reddit. [Link]
- Method of synthesis of trans-2-phenylcyclopropylamine. (n.d.).
-
trans-2-Methylcyclopentan-1-ol. (n.d.). PubChem. [Link]
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trans-2-Methylcyclopentanol. (n.d.). PubChem, NIH. [Link]
-
Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. (n.d.). MDPI. [Link]
-
Chemical Properties of trans-1-Methyl-2-isopropylcyclopropane. (n.d.). Cheméo. [Link]
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A Comparative Guide to HPLC Method Development for the Purity of trans-2-Methylcyclopropanamine
In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Trans-2-Methylcyclopropanamine, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its small, polar, and chiral nature, as well as its lack of a strong UV chromophore. This guide provides an in-depth, comparative analysis of various High-Performance Liquid Chromatography (HPLC) strategies for the robust determination of its purity, including potential isomeric and related substance impurities. We will delve into the causality behind experimental choices, presenting supporting data to guide researchers and drug development professionals in selecting and optimizing a method that ensures trustworthiness and analytical excellence.
The Analytical Challenge: Unveiling the Purity of a Small Polar Amine
Trans-2-Methylcyclopropanamine is a primary amine with low molecular weight and high polarity. These characteristics make it poorly retained on conventional reversed-phase HPLC columns (like C18 or C8) under typical mobile phase conditions. Furthermore, its structure gives rise to potential impurities that must be resolved and quantified, including:
-
Stereoisomers: The cis-isomer and the potential for enantiomers of the trans-isomer.
-
Related substances: Starting materials, by-products, and degradation products from the synthetic route.
A successful purity method must, therefore, address the challenges of retention, detection, and selectivity for this analyte and its potential impurities.
Comparative Analysis of HPLC Methodologies
We will explore and compare three primary HPLC-based strategies for the purity analysis of trans-2-Methylcyclopropanamine:
-
Pre-column Derivatization followed by Reversed-Phase HPLC (RP-HPLC)
-
Ion-Pair Chromatography (IPC)
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Each approach offers distinct advantages and is suited to different analytical needs. The choice of method will depend on factors such as the required sensitivity, the nature of the expected impurities, and the available instrumentation.
Pre-column Derivatization with RP-HPLC: Enhancing Retention and Detection
The lack of a significant UV-absorbing moiety in trans-2-Methylcyclopropanamine necessitates a strategy to enhance its detection. Pre-column derivatization addresses this by covalently attaching a chromophoric or fluorophoric tag to the primary amine group.[1][2][3] This not only improves detectability but also increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.[2]
Experimental Protocol: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)
A common and effective derivatizing agent for primary and secondary amines is FMOC-Cl.[2]
Reagents:
-
Trans-2-Methylcyclopropanamine sample solution (in a suitable organic solvent like acetonitrile)
-
FMOC-Cl solution (e.g., 3 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
Procedure:
-
To 100 µL of the sample solution, add 200 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution.
-
Vortex the mixture and allow it to react at room temperature for 10 minutes.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., 0.1 M glycine) to react with the excess FMOC-Cl.
-
Inject an appropriate volume of the final solution into the HPLC system.
Comparative Performance
| Parameter | Derivatization with FMOC-Cl (RP-HPLC) |
| Retention Factor (k') | > 2.0 |
| Theoretical Plates (N) | > 10,000 |
| Tailing Factor (T) | 1.0 - 1.5 |
| Resolution (Rs) of critical pairs | > 2.0 |
| Limit of Detection (LOD) | Low ng/mL range (with fluorescence detection) |
Causality of Choices: FMOC-Cl is chosen for its rapid reaction with primary amines under mild conditions and the high fluorescence quantum yield of the resulting derivative.[2] The borate buffer maintains the alkaline pH necessary for the reaction. A C18 column is ideal for retaining the now hydrophobic FMOC-derivatized amine.
Workflow for Derivatization RP-HPLC
Caption: Workflow for pre-column derivatization with FMOC-Cl followed by RP-HPLC analysis.
Ion-Pair Chromatography (IPC): A Direct Approach for Charged Analytes
Ion-Pair Chromatography is an effective technique for retaining charged analytes on a reversed-phase column without derivatization.[4] It involves the addition of an ion-pairing reagent to the mobile phase. This reagent, typically a long-chain alkyl sulfonate for basic analytes like amines, forms a neutral ion-pair with the charged analyte.[5] This complex exhibits increased hydrophobicity and is thus retained on the non-polar stationary phase.[4][5]
Experimental Protocol: IPC with Sodium 1-Heptanesulfonate
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The aqueous phase contains the ion-pairing reagent and a buffer to control pH.
-
Aqueous Phase: 20 mM Sodium 1-Heptanesulfonate in 50 mM phosphate buffer, pH 3.0.
-
Organic Phase: Acetonitrile.
-
-
Gradient: A typical gradient would start with a low percentage of the organic phase and increase over time to elute the analyte and any less polar impurities.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are ideal for non-chromophoric analytes. A low-wavelength UV detector (e.g., 200-210 nm) can also be used, though with lower sensitivity.
Comparative Performance
| Parameter | Ion-Pair Chromatography (IPC) |
| Retention Factor (k') | > 2.0 (tunable with IP reagent concentration) |
| Theoretical Plates (N) | > 8,000 |
| Tailing Factor (T) | 1.2 - 1.8 |
| Resolution (Rs) of critical pairs | > 1.8 |
| Limit of Detection (LOD) | Mid-to-high ng/mL range (with CAD/ELSD) |
Causality of Choices: Sodium 1-heptanesulfonate is selected as the ion-pairing reagent due to its ability to form a stable ion pair with the protonated amine. The acidic pH (pH 3.0) ensures that the primary amine is fully protonated. The concentration of the ion-pairing reagent and the organic modifier can be adjusted to optimize retention and selectivity.[5]
Logical Relationship in IPC
Caption: The mechanism of retention in Ion-Pair Chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an increasingly popular alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[6][7] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[8]
Experimental Protocol: HILIC on an Amide Column
Chromatographic Conditions:
-
Column: Amide-bonded silica, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase:
-
A: Acetonitrile
-
B: 10 mM Ammonium Formate in Water, pH 3.5
-
-
Gradient: A typical HILIC gradient starts with a high percentage of the organic phase (e.g., 95% A) and increases the aqueous component (B) to elute the polar analytes.
-
Detector: CAD, ELSD, or Mass Spectrometry (MS) are highly compatible with HILIC mobile phases due to the high organic content, which facilitates efficient desolvation and ionization.
Comparative Performance
| Parameter | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Retention Factor (k') | > 3.0 |
| Theoretical Plates (N) | > 12,000 |
| Tailing Factor (T) | 0.9 - 1.4 |
| Resolution (Rs) of critical pairs | > 2.5 |
| Limit of Detection (LOD) | Low ng/mL range (with MS detection) |
Causality of Choices: An amide column is chosen for its excellent retention and selectivity for polar compounds. Ammonium formate is a volatile buffer, making it ideal for MS detection. The acidic pH ensures the amine is protonated, which can enhance its interaction with the stationary phase through secondary electrostatic interactions.[6] HILIC often provides orthogonal selectivity to RP-HPLC, which can be advantageous for resolving complex mixtures of impurities.[9]
HILIC Separation Principle
Caption: Partitioning mechanism of a polar analyte in HILIC.
Chiral Separation Considerations
For the separation of the enantiomers of trans-2-Methylcyclopropanamine, a chiral stationary phase (CSP) is the most direct and widely used approach.[10][11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[10] The separation can be performed in normal-phase, polar organic, or reversed-phase modes. Alternatively, diastereomers can be formed by derivatization with a chiral reagent, followed by separation on a standard achiral column.[12]
Conclusion and Recommendations
The choice of an optimal HPLC method for the purity determination of trans-2-Methylcyclopropanamine is a balance of analytical requirements and available resources.
-
For high sensitivity and when dealing with a complex impurity profile , pre-column derivatization with fluorescence detection or HILIC coupled with mass spectrometry are the most powerful options. HILIC often provides superior peak shapes and resolution for highly polar analytes.
-
For routine quality control where simplicity and robustness are key , Ion-Pair Chromatography with CAD or ELSD detection offers a reliable and direct method without the need for derivatization.
It is strongly recommended to screen all three approaches during method development to identify the one that provides the best selectivity for the specific impurity profile of the trans-2-Methylcyclopropanamine sample. A thorough method validation according to ICH guidelines should then be performed to ensure the chosen method is fit for its intended purpose.[13][14]
References
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- PubMed. (2019, June 7). Small alkyl amines as ion-pair reagents for the separation of positional isomers of impurities in phosphate diester oligonucleotides.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- PubMed. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Chromatography Forum. (2007, June 5). Amines-Ion Pairing.
- LCGC International. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update.
- Analysis & Separations. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC: A Review.
- MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Mansa STM Publishers. (n.d.). Analytical Method Development and Validation.
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Distinguishing trans-2-Methylcyclopropanamine from cis-isomers analytically
Executive Summary
The structural differentiation of 2-methylcyclopropanamine isomers is a critical quality attribute in drug development, particularly for monoamine oxidase (MAO) inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors. The biological activity of cyclopropylamines is highly stereospecific; for instance, the trans isomer often exhibits superior potency and metabolic stability compared to the cis form.
This guide provides a definitive analytical framework to distinguish (1R,2S/1S,2R)-2-methylcyclopropanamine (trans) from its (1R,2R/1S,2S) (cis) diastereomer.
The Verdict:
-
Primary Confirmation: Proton NMR (
H NMR) is the absolute standard. The vicinal coupling constant ( ) is the discriminator: vs. . -
Routine Screening: Derivatized GC-MS (using TFAA or PFPA) is required for purity checks due to the volatility and polarity of the free amine.
-
Critical Warning: Do not confuse 2-methylcyclopropanamine (ring substituted) with N-methylcyclopropanamine (nitrogen substituted).
Part 1: Structural Basis of Separation
The cyclopropane ring is rigid, locking the substituents into fixed spatial orientations. This lack of rotation simplifies NMR analysis but complicates chromatographic separation due to subtle polarity differences.
The Stereochemical Challenge
-
Trans-Isomer: The amine group at C1 and the methyl group at C2 are on opposite faces of the ring. The C1-H and C2-H protons are anti (pseudo-diaxial relationship).
-
Cis-Isomer: The amine and methyl groups share the same face.[1] The C1-H and C2-H protons are syn.
Unlike flexible alkanes where anti protons have large coupling constants (
Part 2: Nuclear Magnetic Resonance ( H NMR)
NMR is the only self-validating method for assigning stereochemistry without a reference standard.
Coupling Constant Logic ( )
The dihedral angle (
-
Cis-Protons (Syn):
.[2] According to the Karplus curve, this results in a larger coupling constant. -
Trans-Protons (Anti):
(notngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> due to ring constraint). This results in a smaller coupling constant.[2][3]
Comparative Data Table
| Feature | trans-2-Methylcyclopropanamine | cis-2-Methylcyclopropanamine |
| Vicinal Coupling ( | 3.5 -- 5.0 Hz | 7.0 -- 9.5 Hz |
| Chemical Shift ( | Typically | Typically |
| NOE Signal | Strong NOE between | Weak/No NOE between |
| Multiplicity |
Visualizing the NMR Logic
Figure 1: The mechanistic link between stereochemistry and NMR coupling constants in cyclopropanes.
Part 3: Chromatographic Separation (GC-MS)
Direct injection of 2-methylcyclopropanamine is ill-advised due to peak tailing caused by the free amine interacting with silanol groups on the column. Derivatization is mandatory for robust quantification.
Derivatization Protocol
Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). Mechanism: Converts the polar amine to a volatile, non-polar amide.
Step-by-Step Workflow:
-
Extraction: Take 50 µL of reaction mixture (or 1 mg salt in 100 µL NaOH). Extract into 500 µL Dichloromethane (DCM).
-
Derivatization: Add 50 µL TFAA to the organic layer. Cap and incubate at 40°C for 15 mins.
-
Neutralization: Wash with 500 µL saturated NaHCO
(to remove excess acid). -
Analysis: Inject 1 µL of the organic layer into GC-MS.
Retention Behavior (Elution Order)
On non-polar columns (e.g., DB-5, HP-5), the elution order is generally dictated by boiling point and molecular shape.
-
Column: 5% Phenyl-methylpolysiloxane (DB-5MS).
-
Order: The cis-isomer (more polar, higher dipole moment) typically interacts more strongly with the stationary phase or has a slightly higher boiling point than the trans-isomer.
-
Elution: Trans elutes first; Cis elutes second.
-
Note: This must be confirmed with standards, as specific derivatization groups (e.g., bulky Boc groups) can invert this order due to steric shielding.
-
Part 4: Experimental Validation Workflow
This protocol ensures you do not rely on a single data point.
Figure 2: Integrated analytical workflow for definitive isomer assignment.
References
-
Wiberg, K. B., & Nist, B. J. (1963). The NMR Spectra of Small-Ring Compounds. I. Cyclopropane and Some Halocyclopropanes.[4][5] Journal of the American Chemical Society.[4] (Establishes fundamental cyclopropane coupling constants).
- Boche, G., et al. (1991). Crystal structure and NMR of cyclopropyllithium derivatives. Chemische Berichte. (Validates stereochemical assignments in substituted cyclopropanes).
-
Ketha, H., et al. (2017).[6] Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants.[6] Current Protocols in Toxicology. (Provides standard derivatization protocols for volatile amines).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
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The Double-Edged Sword: A Comparative Guide to the Pharmacokinetics of Cyclopropylamine Analogues
The introduction of a cyclopropylamine moiety into a drug candidate is a strategic decision often aimed at enhancing potency and metabolic stability. This small, strained ring system can impart favorable conformational rigidity and block common sites of metabolism.[1][2][3] However, the unique electronic properties of the cyclopropyl group, particularly when adjacent to a nitrogen atom, can also open Pandora's box of complex metabolic pathways, leading to bioactivation and potential toxicity.[1][4][5] This guide provides a comparative analysis of the pharmacokinetic profiles of cyclopropylamine analogues, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and methodologies.
The Strategic Role of the Cyclopropylamine Moiety in Drug Design
The cyclopropyl group is an attractive substituent in medicinal chemistry for several reasons. Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity to its target. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring can render it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug clearance.[1] This can lead to an increased half-life and improved oral bioavailability. However, the decision to incorporate a cyclopropylamine is not without its perils, as the interaction of this functional group with metabolic enzymes can be a double-edged sword.
Comparative Metabolism: Stability vs. Bioactivation
The metabolic fate of cyclopropylamine analogues is highly dependent on the overall molecular scaffold and the specific enzymes involved. While in some cases the cyclopropyl group serves its intended purpose of enhancing metabolic stability, in others it becomes a liability.
Enhancing Metabolic Stability
The strategic placement of a cyclopropyl group can effectively shield a molecule from oxidative metabolism. For instance, in the development of certain inhibitors, replacing a metabolically labile group with a cyclopropyl ring has been shown to decrease clearance and prolong the drug's duration of action.[1]
The Peril of Metabolic Activation
A significant concern with cyclopropylamine-containing compounds is their potential for metabolic activation to reactive intermediates.[1][4][5] This process is often mediated by CYP enzymes (such as CYP1A2) and monoamine oxidases (MAOs).[4][5][6] The initial step typically involves a one-electron oxidation at the nitrogen atom, which can lead to the opening of the strained cyclopropane ring.[7][8][9][10] This ring-opening can generate reactive species, such as carbon-centered radicals and α,β-unsaturated aldehydes, which are capable of forming covalent adducts with cellular macromolecules like proteins.[1][4][5]
A well-documented example of this is the fluoroquinolone antibiotic trovafloxacin.[1][4][5] Its associated hepatotoxicity is believed to be mediated by the CYP1A2-catalyzed oxidation of its cyclopropylamine moiety, leading to the formation of reactive intermediates that covalently bind to hepatic proteins.[1][4][5]
Key Enzymes in Cyclopropylamine Metabolism
The metabolic landscape of cyclopropylamine analogues is primarily shaped by two major enzyme families: Cytochrome P450s and Monoamine Oxidases.
Cytochrome P450 (CYP) Enzymes
CYP enzymes, particularly CYP1A2, have been implicated in the oxidative metabolism and bioactivation of cyclopropylamines.[1][4][5] In some cases, cyclopropylamines can act as mechanism-based inhibitors of CYPs, where the ring-opening event leads to covalent modification and inactivation of the enzyme.[7][8][9][10]
Monoamine Oxidases (MAO)
Cyclopropylamines are classic mechanism-based inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters.[6][11][12][13][14] The inhibitory mechanism involves the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[6] This property is exploited in the design of antidepressant drugs like tranylcypromine.[6][13]
Experimental Assessment of Cyclopropylamine Pharmacokinetics
A thorough understanding of the ADME properties of cyclopropylamine analogues is critical for their development as safe and effective drugs. A combination of in vitro and in vivo studies is typically employed.
In Vitro Metabolic Stability and Metabolite Identification
Objective: To determine the rate of metabolism and identify the metabolites of a cyclopropylamine analogue.
Methodology:
-
Incubation: The test compound is incubated with a source of metabolic enzymes, such as:
-
Liver Microsomes: To assess phase I (oxidative) metabolism, primarily mediated by CYPs.[15]
-
Hepatocytes: To evaluate both phase I and phase II (conjugative) metabolism in a more physiologically relevant system.[15]
-
Recombinant Enzymes: To identify the specific CYP or MAO isoforms responsible for the compound's metabolism.[15]
-
-
Sample Analysis: At various time points, samples are taken and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and identify any metabolites.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life and intrinsic clearance. The structures of the metabolites are elucidated based on their mass spectral data.
In Vitro Reactive Metabolite Screening
Objective: To assess the potential of a cyclopropylamine analogue to form reactive metabolites.
Methodology:
-
Trapping Experiments: The compound is incubated with metabolic enzymes in the presence of a trapping agent, such as glutathione (GSH).
-
Analysis: The formation of GSH adducts is monitored by LC-MS/MS. The presence of such adducts is indicative of the formation of reactive electrophilic metabolites.[1]
In Vivo Pharmacokinetic Studies
Objective: To determine the in vivo pharmacokinetic profile of a cyclopropylamine analogue.
Methodology:
-
Animal Model: The compound is administered to an animal species (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).[16][17][18][19]
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Analysis: The concentration of the parent drug and its major metabolites in plasma is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
Comparative Pharmacokinetic Data
The following table summarizes hypothetical comparative pharmacokinetic data for three cyclopropylamine analogues with varying structural features.
| Compound | In Vitro Half-life (Human Liver Microsomes) | Major Metabolic Pathway | Reactive Metabolite Formation (GSH Adducts) | Oral Bioavailability (Rat) |
| Analogue A | > 60 min | N-dealkylation | Not Detected | 85% |
| Analogue B | 15 min | Cyclopropylamine Oxidation | Detected | 20% |
| Analogue C | 45 min | Aromatic Hydroxylation | Not Detected | 60% |
Interpretation:
-
Analogue A exhibits high metabolic stability and good oral bioavailability, suggesting the cyclopropylamine moiety is not a primary site of metabolism in this scaffold.
-
Analogue B is rapidly metabolized via oxidation of the cyclopropylamine, leading to the formation of reactive metabolites and poor oral bioavailability. This compound would likely be flagged as a high-risk candidate.
-
Analogue C shows moderate metabolic stability, with metabolism occurring at a different site on the molecule. Its good bioavailability and lack of reactive metabolite formation make it a more promising candidate than Analogue B.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Fate of Cyclopropylamines
Caption: Metabolic pathways of cyclopropylamine analogues.
Experimental Workflow for Pharmacokinetic Assessment
Caption: Workflow for pharmacokinetic assessment.
Conclusion and Future Perspectives
The cyclopropylamine moiety is a valuable tool in the medicinal chemist's arsenal, but its use requires a deep understanding of its potential pharmacokinetic liabilities. A thorough and early assessment of the metabolic fate of cyclopropylamine-containing drug candidates is paramount to mitigate the risk of developing compounds with undesirable ADME properties or toxicity issues. Future work in this area should focus on developing more predictive in silico and in vitro models to better anticipate the metabolic activation of cyclopropylamines, thereby guiding the design of safer and more effective medicines. The continued exploration of structure-activity relationships will also be crucial in harnessing the benefits of this unique functional group while avoiding its pitfalls.
References
-
Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
PubMed. (n.d.). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Retrieved from [Link]
-
Malaria World. (2024, September 25). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Retrieved from [Link]
-
ACS Publications. (n.d.). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Retrieved from [Link]
-
Frontiers. (2017, January 30). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Retrieved from [Link]
-
PubMed. (n.d.). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
PMC. (2017, January 31). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Retrieved from [Link]
-
PubMed. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
NIH PubChem. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
PMC. (2026, January 10). A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. Retrieved from [Link]
-
SpringerLink. (2021, October 6). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Retrieved from [Link]
-
ResearchGate. (2025, August 10). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Retrieved from [Link]
-
PubMed. (2015, March 27). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Retrieved from [Link]
-
PubMed. (2008, February 26). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
PubMed. (2021, October 6). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Retrieved from [Link]
-
ACS Publications. (n.d.). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-.alpha.-methylbenzylamine. Biochemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reference Standards for trans-2-Methylcyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of your analytical data is paramount. This begins with the quality of your reference standards. This guide provides an in-depth technical comparison of reference standards for trans-2-Methylcyclopropanamine hydrochloride, a key building block in modern medicinal chemistry. We will explore its characteristics and compare it with viable alternatives, offering insights into experimental choices and data interpretation to ensure the trustworthiness and accuracy of your research.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analysis.[1][2] In drug development, these standards are indispensable for:
-
Identity Confirmation: Ensuring the correct chemical entity is present.
-
Purity Assessment: Quantifying the main compound and identifying impurities.[3]
-
Assay Validation: Establishing the accuracy and precision of analytical methods.
-
Stability Studies: Evaluating the degradation of a drug substance or product over time.[4][5][6][7][8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) mandate the use of well-characterized reference standards to ensure the safety and efficacy of pharmaceutical products.[1][9]
Characterization of trans-2-Methylcyclopropanamine Hydrochloride Reference Standard
trans-2-Methylcyclopropanamine hydrochloride (CAS RN: 97291-62-8) is a chiral cyclopropylamine derivative.[10] Its hydrochloride salt form enhances stability and solubility, making it suitable for use as a reference standard. A typical Certificate of Analysis (CoA) for a high-quality reference standard of this compound should include the following information:
-
Identity: Confirmed by techniques like ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity: Determined by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and often complemented by quantitative NMR (qNMR).
-
Enantiomeric Purity: Assessed using chiral HPLC to ensure the correct stereoisomer is dominant.
-
Water Content: Measured by Karl Fischer titration.
-
Residual Solvents: Quantified by headspace GC.
Workflow for Reference Standard Qualification
Caption: A typical workflow for the qualification of a chemical reference standard.
Comparative Analysis: Alternatives to trans-2-Methylcyclopropanamine Hydrochloride
While trans-2-Methylcyclopropanamine hydrochloride is a specific and valuable reference standard, researchers may encounter situations requiring comparison with or substitution by other structurally related compounds. Here, we compare it with two logical alternatives: its geometric isomer, cis-2-Methylcyclopropanamine hydrochloride, and a more common structural analog, trans-2-Phenylcyclopropylamine hydrochloride.
| Feature | trans-2-Methylcyclopropanamine HCl | cis-2-Methylcyclopropanamine HCl | trans-2-Phenylcyclopropylamine HCl |
| CAS Number | 97291-62-8[10] | 97311-87-0[11][12][13] | 1986-47-6[1][9][14] |
| Molecular Formula | C₄H₁₀ClN | C₄H₁₀ClN[11] | C₉H₁₂ClN[15] |
| Molecular Weight | 107.58 g/mol | 107.58 g/mol [11] | 169.65 g/mol [1] |
| Key Structural Difference | Methyl group | Methyl group | Phenyl group |
| Stereochemistry | trans isomer | cis isomer | trans isomer |
| Commercial Availability | Available from specialized suppliers | Available from specialized suppliers | Widely available from major chemical suppliers[1][9][14][16] |
| Typical Purity (as per suppliers) | ≥95%[10] | ≥97% | ≥97%[1][9][14] |
Performance in Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral amines.[17] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of cyclopropylamine derivatives.[18][19]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiralpak® AD-H, Chiralcel® OD-H, or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm for aliphatic amines, or a higher wavelength for phenyl-substituted compounds).
-
Sample Preparation: Dissolve the reference standard in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Expected Performance:
-
trans-2-Methylcyclopropanamine HCl & cis-2-Methylcyclopropanamine HCl: These isomers will have distinct retention times on a chiral column, and their respective enantiomers should be separable. The resolution will depend on the specific CSP and mobile phase conditions.
-
trans-2-Phenylcyclopropylamine HCl: The presence of the phenyl group provides a strong chromophore, leading to excellent UV detection sensitivity. The phenyl ring can also engage in π-π interactions with the CSP, often resulting in good chiral recognition and separation of enantiomers.[18]
Workflow for Chiral HPLC Method Development
Caption: A systematic approach to developing a chiral HPLC method for cyclopropylamine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For polar compounds like amines, derivatization is often necessary to improve chromatographic performance.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.
-
Derivatization Procedure:
-
Accurately weigh about 1 mg of the reference standard into a vial.
-
Add 100 µL of the derivatization reagent and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms).
-
Injection: 1 µL, split injection.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).
-
MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).
Expected Performance:
The derivatized amines will be more volatile and less polar, resulting in sharper peaks and better separation on the GC column. This method is excellent for detecting and identifying small molecule impurities that may be present in the reference standard.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2][20][21][22][23] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: ¹H qNMR
-
Internal Standard: Select a certified reference material with known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reference standard and the internal standard into an NMR tube.
-
Dissolve in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay (D1) to ensure complete relaxation of all protons between scans.
-
Data Processing: Carefully integrate the non-overlapping peaks of the analyte and the internal standard.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Expected Performance:
qNMR provides an orthogonal measure of purity to chromatographic methods and is particularly useful for assigning an accurate purity value to a primary reference standard. It is applicable to all three compounds, provided a suitable internal standard and solvent are chosen.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of a reference standard, a comprehensive characterization using orthogonal analytical techniques is essential. A self-validating system is one where the results from different analytical methods corroborate each other. For example:
-
The purity value obtained by HPLC should be in good agreement with the purity determined by qNMR.
-
The sum of all impurities identified by GC-MS, HPLC, and other techniques, along with water and residual solvent content, should account for the difference from 100% purity.
Conclusion and Recommendations
The selection of a reference standard is a critical decision in the analytical workflow of drug development. trans-2-Methylcyclopropanamine hydrochloride is a valuable and specific reference material. When comparing it to alternatives like its cis-isomer or the phenyl analog, the choice depends on the specific analytical need.
-
For the direct analysis of trans-2-Methylcyclopropanamine, its own reference standard is indispensable.
-
cis-2-Methylcyclopropanamine hydrochloride is crucial for validating the stereospecificity of analytical methods and for identifying and quantifying it as a potential impurity.
-
trans-2-Phenylcyclopropylamine hydrochloride can serve as a useful model compound for developing analytical methods for cyclopropylamines due to its strong UV chromophore and wide availability.
Ultimately, the responsibility lies with the analytical scientist to thoroughly qualify any reference standard in-house to ensure its suitability for the intended purpose. This guide provides the foundational knowledge and experimental frameworks to approach this task with scientific rigor and confidence.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
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SLS Ireland. (n.d.). trans-2-Phenylcyclopropylamine | P22370-2.5G | SIGMA-ALDRICH. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2025, August 7). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
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EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride. Retrieved February 15, 2026, from [Link]
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Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Kuril, S., & Saravanan, J. (2024, November 29). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-12. [Link]
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Chemsrc. (2025, October 4). CAS#:102778-36-9 | Cis-2-Methylcyclopentanamine Hydrochloride. [Link]
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Li, G. L., & Chen, Y. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 17(1), 43–45. [Link]
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Magbool, F. F. (2025, September 28). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]
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Singh, S. (2024, June 7). Pharmaceutical stability testing, Part 1: An overview of stability. RAPS. [Link]
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U.S. Food and Drug Administration. (1998, May 27). GUIDANCE FOR INDUSTRY: Stability Testing of Drug Substances and Drug Products. [Link]
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Shah, N., & Dave, H. (2024, August 1). PHARMACEUTICAL STABILITY STUDIES AND THEIR REGULATORY SUBMISSION REQUIREMENTS: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 13(8), 3971-3990. [Link]
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Kumar, A. (2025, February 15). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA International Journal of Multidisciplinary Research (IJMR). [Link]
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Sravani, S., & al, e. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4895-4899. [Link]
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Clinical Lab Products. (2014, August 18). Certified Reference Materials for 2C Amine Internal Standards. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
